molecular formula C24H31FO7S B049555 4-(Carboxymethylthio)betamethasone CAS No. 121383-83-3

4-(Carboxymethylthio)betamethasone

Cat. No. B049555
M. Wt: 482.6 g/mol
InChI Key: YNWPGLLPEDRZEY-YXMUHAPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Carboxymethylthio)betamethasone is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a potent synthetic corticosteroid that is commonly used in the treatment of various inflammatory and autoimmune disorders. 4-(Carboxymethylthio)betamethasone has been shown to have similar pharmacological effects as betamethasone, but with improved solubility and stability, making it a valuable tool for scientific research.

Mechanism Of Action

4-(Carboxymethylthio)betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of immune cells to sites of inflammation. It also inhibits the activation of immune cells, such as T cells and B cells, and promotes the apoptosis of these cells.

Biochemical And Physiological Effects

4-(Carboxymethylthio)betamethasone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the suppression of the immune response, and the modulation of gene expression. It has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Carboxymethylthio)betamethasone in lab experiments is its high potency and specificity for the glucocorticoid receptor. It has also been shown to have improved solubility and stability compared to other glucocorticoids, making it easier to use in experiments. However, one limitation of using 4-(Carboxymethylthio)betamethasone is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-(Carboxymethylthio)betamethasone. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and specificity for the glucocorticoid receptor. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-(Carboxymethylthio)betamethasone, with the goal of identifying new therapeutic targets for inflammatory and autoimmune diseases. Finally, there is a need to further investigate the potential off-target effects of 4-(Carboxymethylthio)betamethasone, in order to better understand its effects on cellular signaling pathways and metabolism.

Synthesis Methods

The synthesis of 4-(Carboxymethylthio)betamethasone involves the reaction of betamethasone with thiomethylacetic acid, followed by oxidation with potassium permanganate and reaction with sodium hydroxide. The final product is obtained after purification by chromatography.

Scientific Research Applications

4-(Carboxymethylthio)betamethasone has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been used to study the molecular mechanisms of inflammation and to investigate potential therapeutic targets for inflammatory and autoimmune diseases. It has also been used to study the effects of glucocorticoids on gene expression, cell signaling pathways, and cellular metabolism.

properties

CAS RN

121383-83-3

Product Name

4-(Carboxymethylthio)betamethasone

Molecular Formula

C24H31FO7S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid

InChI

InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1

InChI Key

YNWPGLLPEDRZEY-YXMUHAPFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O

SMILES

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O

Canonical SMILES

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O

Other CAS RN

121383-83-3

synonyms

(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid
4-(carboxymethylthio)betamethasone
4-CMTBM

Origin of Product

United States

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